4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
1-(2-CHLOROPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Properties
Molecular Formula |
C28H23ClFN5 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H23ClFN5/c29-24-8-4-5-9-25(24)33-14-16-34(17-15-33)27-26-23(20-6-2-1-3-7-20)18-35(28(26)32-19-31-27)22-12-10-21(30)11-13-22/h1-13,18-19H,14-17H2 |
InChI Key |
SWSAMKMLQFWZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Substitution Reactions: Introduction of the chlorophenyl, fluorophenyl, and phenyl groups through nucleophilic aromatic substitution or other suitable methods.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring and its attachment to the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine
- 1-(2-Chlorophenyl)-4-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine
Uniqueness
1-(2-CHLOROPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to the specific combination of substituents and the pyrrolopyrimidine core, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
